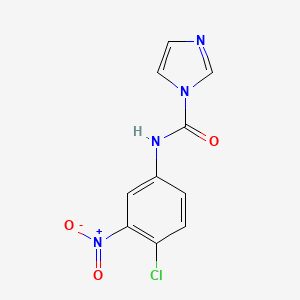
4,6-Dimethylquinoline-8-carboxylic acid
Übersicht
Beschreibung
“4,6-Dimethylquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is categorized under the quinoline class of compounds .
Synthesis Analysis
The synthesis of quinoline compounds has been widely studied and various protocols have been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline compounds .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of “this compound” would be a variation of this basic quinoline structure with additional methyl groups at the 4 and 6 positions and a carboxylic acid group at the 8 position .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Specific reactions involving “this compound” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a carboxylic acid, it would be expected to exhibit the typical properties of this class of compounds, such as the ability to form hydrogen bonds and its acidic nature . Specific properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
One significant application is in the development of photolabile protecting groups for carboxylic acids. A study by Fedoryak and Dore (2002) introduced a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating greater efficiency and sensitivity for multiphoton-induced photolysis, making it useful in vivo for biological messengers (Fedoryak & Dore, 2002).
Crystal Formation and Solvent Effects
Alshahateet et al. (2015) explored how different solvents can yield alternative crystal forms of a V-shaped diquinoline derivative through aromatic, halogen bonding, and hydrogen bonding competition. This work illustrates the significant role of crystallization solvent choice in producing alternative crystal forms (Alshahateet et al., 2015).
Hydrogen-bonded Structures
Smith, Wermuth, and White (2008) detailed the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives, including anhydrous 8-hydroxyquinolinium 2-carboxy-4,5-dichlorobenzoate. These compounds have one-dimensional hydrogen-bonded chain structures, showcasing the utility of hydrogen phthalate anions and quinoline cations in forming low-dimensional structures (Smith et al., 2008).
Phosphorescent Emissions
Małecki et al. (2015) synthesized and characterized phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands. These complexes exhibit extraordinary photophysical properties, including phosphorescent emissions, offering potential applications in materials science (Małecki et al., 2015).
Organic Synthesis and Catalysis
Shabashov and Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives. This method showcases the versatility of carboxylic acid derivatives, including quinoline-based compounds, in organic synthesis and catalysis (Shabashov & Daugulis, 2010).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4,6-Dimethylquinoline-8-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological and pharmaceutical activities exhibited by quinoline derivatives , it could be of interest in the fields of medicinal and synthetic organic chemistry.
Eigenschaften
IUPAC Name |
4,6-dimethylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVMTLVIGZOWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)


![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)







